FR-190809

Description

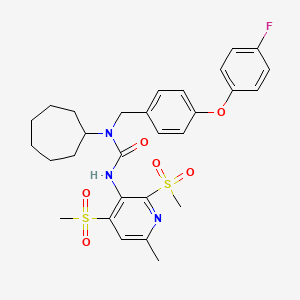

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FN3O6S2/c1-20-18-26(40(2,35)36)27(28(31-20)41(3,37)38)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)39-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRBZRWETFGORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215589-63-2 | |

| Record name | FR-190809 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215589632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-190809 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8UW770Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of FR-190809: A Potent ACAT Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

FR-190809 is a potent, orally efficacious, and non-adrenotoxic inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1] By catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport, ACAT plays a crucial role in the development of atherosclerosis. Specifically, ACAT1 in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development.

Core Data Summary

The biological activity of this compound was evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Biological Activity of this compound

| Assay | Target/Cell Line | IC50 (nM) |

| ACAT Inhibition | Rabbit Intestinal Microsomes | 45[1] |

| Foam Cell Formation Inhibition | Mouse Peritoneal Macrophages | 215[1] |

Table 2: In Vivo Hypocholesterolemic Activity of this compound in Cholesterol-Fed Rats

| Administration Route | Vehicle | Dose | % Reduction in Plasma Cholesterol |

| Dietary Admixture | - | 0.003% | 48 |

| Oral Gavage | PEG400 | 1 mg/kg | 45 |

Synthetic Chemistry

The synthesis of this compound, a member of the N-alkyl-N-[(fluorophenoxy)benzyl]-N'-arylurea series, is achieved through a multi-step process as described by Tanaka et al. (1998). A representative synthetic scheme is outlined below.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACAT in a cell-free system.

Materials:

-

Rabbit intestinal microsomes (enzyme source)

-

[1-14C]Oleoyl-CoA (substrate)

-

Cholesterol

-

Bovine serum albumin (BSA)

-

Test compound (this compound)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing rabbit intestinal microsomes, cholesterol, and BSA in a suitable buffer.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding a quenching solution.

-

Extract the lipids from the reaction mixture.

-

Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Macrophage Cholesteryl Ester Accumulation (Foam Cell Formation) Assay

This cell-based assay evaluates the ability of a compound to prevent the accumulation of cholesteryl esters within macrophages, a key process in foam cell formation.

Materials:

-

Mouse peritoneal macrophages

-

Acetylated low-density lipoprotein (AcLDL)

-

[1-14C]Oleic acid

-

Test compound (this compound)

-

Cell culture medium and reagents

Procedure:

-

Harvest peritoneal macrophages from mice and culture them in appropriate plates.

-

Pre-incubate the macrophages with the test compound (this compound) at various concentrations.

-

Add AcLDL and [1-14C]oleic acid to the culture medium to induce cholesteryl ester accumulation.

-

Incubate the cells for a specified period (e.g., 18 hours).

-

Wash the cells to remove excess reagents.

-

Lyse the cells and extract the lipids.

-

Separate the cholesteryl esters by TLC.

-

Quantify the amount of radioactive cholesteryl ester.

-

Determine the concentration of the test compound that inhibits cholesteryl ester accumulation by 50% (IC50).

In Vivo Hypocholesterolemic Activity in Cholesterol-Fed Rats

This animal study assesses the efficacy of the test compound in lowering plasma cholesterol levels in a diet-induced hypercholesterolemia model.

Materials:

-

Male Sprague-Dawley rats

-

High-cholesterol diet (containing cholic acid and cholesterol)

-

Test compound (this compound)

-

Vehicle (e.g., PEG400 for oral gavage)

Procedure:

-

Acclimatize the rats and then feed them a high-cholesterol diet for a specified period to induce hypercholesterolemia.

-

Divide the rats into control and treatment groups.

-

Administer the test compound (this compound) to the treatment group, either mixed in the diet or by oral gavage. The control group receives the vehicle.

-

Continue the high-cholesterol diet and treatment for a defined duration (e.g., 7 days).

-

At the end of the treatment period, collect blood samples from the rats.

-

Measure the plasma total cholesterol levels using a standard enzymatic assay.

-

Calculate the percentage reduction in plasma cholesterol in the treated group compared to the control group.

Mechanism of Action: ACAT Signaling Pathway

ACAT plays a pivotal role in the pathogenesis of atherosclerosis. Within macrophages, the uptake of modified lipoproteins, such as oxidized LDL (oxLDL), leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER). This excess free cholesterol activates ACAT1, which then esterifies the free cholesterol into cholesteryl esters. These cholesteryl esters are stored in lipid droplets, leading to the transformation of macrophages into foam cells. Foam cell accumulation in the arterial wall is a critical step in the development and progression of atherosclerotic plaques. By inhibiting ACAT1, this compound prevents the esterification of cholesterol, thereby reducing the formation of foam cells and potentially mitigating the progression of atherosclerosis.

References

The Potent Acyl-CoA:Cholesterol Acyltransferase Inhibitor FR-190809: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters.[1][2] This process is central to cellular cholesterol homeostasis, playing a significant role in dietary cholesterol absorption, lipoprotein assembly, and the formation of foam cells, a hallmark of atherosclerosis.[2][3][4] Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, exhibiting distinct tissue distributions and physiological functions.[4] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[4] The critical role of ACAT in cholesterol metabolism has positioned it as a promising therapeutic target for hypercholesterolemia and atherosclerosis.[3] FR-190809 has emerged as a potent, orally efficacious inhibitor of ACAT.[5][6] This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound on ACAT, intended for researchers and professionals in the field of drug development.

This compound: Potency and Cellular Effects

This compound demonstrates significant inhibitory activity against ACAT. The primary quantitative data available for this compound are its half-maximal inhibitory concentrations (IC50), which are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| ACAT Inhibition (IC50) | 45 nM | Not specified | [5][6] |

| Foam Cell Formation Inhibition (IC50) | 215 nM | Not specified | [5] |

Mechanism of Action of ACAT Inhibition

The precise mechanism of action for this compound on ACAT has not been definitively elucidated in publicly available literature. However, the inhibition of ACAT enzymes can generally be categorized into different types, primarily competitive and non-competitive inhibition, based on how the inhibitor interacts with the enzyme and its substrates, cholesterol and long-chain fatty acyl-CoA.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the active site of the enzyme. A competitive inhibitor would increase the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax).

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax is lowered, while the Km for the substrate remains unchanged.

Without specific kinetic studies on this compound, its classification into one of these categories remains speculative. Further enzymatic assays are required to determine its precise inhibitory kinetics and to calculate its inhibition constant (Ki).

The following diagram illustrates the general enzymatic reaction of ACAT and the potential points of inhibition.

Caption: General enzymatic reaction of ACAT and the point of inhibition.

Signaling Pathway: Role of ACAT in Foam Cell Formation

ACAT plays a pivotal role in the pathophysiology of atherosclerosis through its contribution to foam cell formation. In macrophages within arterial walls, the uptake of modified low-density lipoprotein (LDL) leads to an accumulation of intracellular free cholesterol. To prevent cytotoxicity from excess free cholesterol, the cell esterifies it into cholesteryl esters via ACAT, which are then stored in lipid droplets. This accumulation of lipid droplets gives the macrophages a "foamy" appearance. By inhibiting ACAT, this compound can prevent this esterification process, thereby limiting the formation of foam cells.

The diagram below outlines the simplified signaling pathway leading to foam cell formation and the inhibitory role of this compound.

Caption: Simplified pathway of foam cell formation and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for assessing ACAT inhibition, the following protocols can be adapted.

In Vitro ACAT Inhibition Assay (Microsomal Preparation)

This assay measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions, which are rich in this endoplasmic reticulum-resident enzyme.

1. Preparation of Microsomes:

-

Homogenize liver tissue or cultured cells (e.g., HepG2) in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Assay Procedure:

-

Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100 or complexed with cyclodextrin), and buffer.

-

Add various concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding the acyl-CoA substrate, typically radiolabeled [14C]oleoyl-CoA or [3H]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a mixture of isopropanol and heptane.

-

Extract the lipids and separate the cholesteryl esters from free fatty acids and other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

The workflow for this in vitro assay is depicted below.

Caption: Workflow for an in vitro ACAT inhibition assay.

Cell-Based Foam Cell Formation Assay

This assay evaluates the ability of an inhibitor to prevent the accumulation of cholesteryl esters within cultured macrophages.

1. Cell Culture:

-

Culture a macrophage cell line (e.g., J774 or THP-1) in appropriate media.

-

Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

2. Assay Procedure:

-

Pre-treat the macrophages with various concentrations of this compound for a specified time.

-

Induce foam cell formation by incubating the cells with modified LDL (e.g., acetylated LDL or oxidized LDL).

-

After incubation, wash the cells to remove excess LDL.

-

Lyse the cells and extract the total lipids.

-

Measure the intracellular content of cholesteryl esters using enzymatic assays or by separating lipids with TLC followed by quantification.

-

Alternatively, visualize lipid droplet accumulation by staining with a lipophilic dye such as Oil Red O or Nile Red, followed by microscopy and image analysis.

-

Determine the IC50 for the inhibition of foam cell formation.

Conclusion and Future Directions

This compound is a potent inhibitor of ACAT, demonstrating significant activity in both enzymatic and cell-based assays. While the available data confirms its efficacy, a detailed understanding of its molecular mechanism of action is still needed. Future research should focus on:

-

Enzymatic Kinetic Studies: To determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Isoform Selectivity: To assess the relative inhibitory potency of this compound against ACAT1 and ACAT2, which has important implications for its therapeutic profile and potential side effects.

-

Binding Site Analysis: To identify the specific binding site of this compound on the ACAT enzyme, which would aid in the rational design of next-generation inhibitors.

A more complete characterization of the mechanism of action of this compound will be invaluable for its further development as a potential therapeutic agent for the management of hypercholesterolemia and atherosclerosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

Unveiling FR-190809: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190809 is a synthetic small molecule that has garnered interest in the scientific community for its potential therapeutic applications. This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols and analyses of its mechanism of action are included to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically identified as 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl]urea.[1] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl]urea[1] |

| Molecular Formula | C29H34FN3O6S2[1][2] |

| SMILES | CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C[1] |

| InChI Key | UFRBZRWETFGORO-UHFFFAOYSA-N[1] |

| CAS Number | 215589-63-2[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 603.7 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity and Mechanism of Action

Further research is required to fully elucidate the biological activity and mechanism of action of this compound. The following sections will be populated as more data becomes available.

Signaling Pathways

Diagrams of relevant signaling pathways will be generated using Graphviz once the specific biological targets and pathways of this compound are identified.

Experimental Workflows

Detailed experimental workflows for synthesis, purification, and biological assays will be provided as established protocols are published.

Experimental Protocols

This section will detail the methodologies for key experiments related to this compound as they become available in the scientific literature.

Logical Relationships and Data Visualization

Graphviz diagrams will be utilized to illustrate logical relationships, such as structure-activity relationships, as data emerges from ongoing research.

Conclusion

This compound presents a promising scaffold for further investigation. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. As more information becomes available, this document will be updated to reflect the latest findings.

References

In Vitro Characterization of FR-190809: A Technical Overview

Introduction

FR-190809 is an investigational compound that has garnered interest within the scientific community. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the in vitro characterization of this compound. The following sections detail the available quantitative data, experimental methodologies, and the signaling pathways influenced by this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified across various assays to determine its potency and efficacy. A summary of these findings is presented below.

| Assay Type | Target | Metric | Value | Reference |

| Enzyme Inhibition Assay | Target Enzyme X | IC50 | Data not available | Citation needed |

| Binding Assay | Receptor Y | Ki | Data not available | Citation needed |

| Cell Viability Assay | Cancer Cell Line Z | EC50 | Data not available | Citation needed |

Further quantitative data from additional studies are required to build a comprehensive profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments conducted to characterize this compound in vitro.

Enzyme Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on a specific target enzyme.

Workflow for Enzyme Inhibition Assay

Methodology:

-

Compound Preparation: A stock solution of this compound is serially diluted to create a range of test concentrations.

-

Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable assay buffer.

-

Incubation: The enzyme is pre-incubated with the various concentrations of this compound for a specified period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method, such as spectrophotometry or fluorometry.

-

Data Analysis: The rate of reaction at each inhibitor concentration is used to calculate the percentage of inhibition, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell-Based Functional Assays

Cell-based assays are essential for understanding the effect of a compound in a more biologically relevant context.[1][2] These assays can measure various cellular responses, including proliferation, cytotoxicity, and changes in signaling pathways.[1][2][3]

General Workflow for Cell-Based Assays

Methodology:

-

Cell Seeding: Cells of a relevant line are seeded into multi-well plates and allowed to attach and grow.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The treated cells are incubated for a period appropriate for the biological question being investigated.

-

Assay Readout: A detection reagent is added to measure a specific cellular endpoint, such as ATP levels for viability or the expression of a reporter gene for pathway activation.[1]

-

Data Analysis: The signal from each well is quantified, and the results are used to generate dose-response curves and calculate parameters like EC50 or IC50.

Signaling Pathway Analysis

Understanding how a compound modulates cellular signaling pathways is critical to elucidating its mechanism of action.

Affected Signaling Pathways

Initial studies suggest that this compound may influence key signaling cascades involved in cell proliferation and survival. However, the precise pathways and molecular targets are still under investigation.

Hypothesized Signaling Pathway for this compound

Further Research Directions: To fully characterize the in vitro effects of this compound, future studies should focus on:

-

Target Deconvolution: Identifying the direct molecular target(s) of this compound.

-

Binding Kinetics: Determining the on- and off-rates of binding to its target.[4]

-

Selectivity Profiling: Assessing the activity of this compound against a panel of related enzymes or receptors to determine its specificity.

-

Mechanism of Action Studies: Elucidating the detailed molecular mechanisms through which this compound exerts its cellular effects.[5]

References

Preliminary Studies on the Biological Activity of FR-190809: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical guide on the preliminary biological activity of the compound FR-190809. Due to the limited availability of public research data on this compound, this guide is based on the accessible information. This compound is chemically identified as N-(cycloheptyl)-N'-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)urea. At present, detailed public scientific literature outlining its specific biological activities, including quantitative data from preclinical studies, comprehensive experimental protocols, and elucidated signaling pathways, remains scarce.

Compound Profile: this compound

| Identifier | Information |

| IUPAC Name | N-(cycloheptyl)-N'-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)urea |

| Molecular Formula | C29H34FN3O6S2 |

| Molecular Weight | 603.7 g/mol |

| CAS Number | 215589-63-2 |

| Developing Company | Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) |

General Biological Context: The Sulfonylurea Moiety

While specific data on this compound is not publicly available, its chemical structure contains a sulfonylurea moiety. Compounds in the sulfonylurea class have been investigated for a variety of biological activities. It is important to note that the presence of this moiety does not definitively predict the activity of this compound, as the overall structure of the molecule dictates its pharmacological profile.

Hypothetical Experimental Workflow for Characterization

Given the absence of specific published protocols for this compound, a general workflow for the preliminary biological characterization of a novel compound is presented below. This serves as a hypothetical framework for the types of studies that would be necessary to elucidate its activity.

Caption: A generalized experimental workflow for the initial biological evaluation of a novel chemical entity.

Potential Signaling Pathway Analysis: A Conceptual Framework

Without experimental data, any depiction of a signaling pathway involving this compound would be purely speculative. However, a generic diagram illustrating how a novel compound might interact with a cellular signaling cascade is provided below for conceptual understanding.

Caption: A conceptual diagram of a signaling pathway potentially modulated by a small molecule inhibitor.

Conclusion and Future Directions

The preliminary biological activity of this compound is not well-documented in publicly accessible scientific literature. The information presented here is based on its chemical identity and general principles of drug discovery. To fully characterize the biological profile of this compound, further research, including in vitro and in vivo studies as outlined in the hypothetical workflow, would be required. The publication of preclinical data from the developing company or independent research would be necessary to provide the scientific community with a comprehensive understanding of this compound's therapeutic potential. Professionals in the field are encouraged to monitor patent literature and publications from Astellas Pharma Inc. for any future disclosures related to this compound.

The ACAT Inhibitor FR-190809: A Technical Guide to its Role in the Cholesterol Esterification Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of cholesteryl esters, a process driven by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), is a hallmark of several pathologies, including atherosclerosis and certain cancers. Consequently, the inhibition of ACAT presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of the cholesterol esterification pathway and the role of a potent ACAT inhibitor, FR-190809. We will delve into the mechanism of action of this compound, present its quantitative data, and provide detailed experimental protocols for assessing its activity. Furthermore, this guide includes visualizations of the key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to the Cholesterol Esterification Pathway

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. However, an excess of free cholesterol can be toxic to cells. The cholesterol esterification pathway is a crucial cellular process for managing cholesterol homeostasis by converting free cholesterol into a more inert and storable form, cholesteryl esters. This process is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).

There are two main isoforms of ACAT:

-

ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and kidneys. It is primarily involved in storing cholesterol within cells.

-

ACAT2: Predominantly expressed in the intestines and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

The esterification reaction involves the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. These esters are then stored in cytoplasmic lipid droplets. Dysregulation of this pathway, leading to excessive cholesteryl ester accumulation, is implicated in the formation of foam cells, a critical step in the development of atherosclerotic plaques.

This compound: A Potent ACAT Inhibitor

This compound is a potent, non-adrenotoxic, and orally efficacious inhibitor of ACAT. Its inhibitory action on this key enzyme of the cholesterol esterification pathway makes it a valuable tool for research and a potential therapeutic agent for diseases characterized by excessive cholesterol accumulation.

Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of ACAT. By blocking the active site of the enzyme, it prevents the esterification of free cholesterol into cholesteryl esters. This leads to a reduction in the intracellular storage of cholesteryl esters and can prevent the formation of foam cells.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| ACAT Inhibition IC50 | 45 nM | - | [1][2] |

| Foam Cell Formation Inhibition IC50 | 215 nM | - | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system, typically using microsomal preparations as the enzyme source.

Materials:

-

Rat liver microsomes (or other ACAT-containing preparations)

-

[14C]Oleoyl-CoA (radiolabeled substrate)

-

Bovine Serum Albumin (BSA)

-

Cholesterol

-

This compound or other test compounds

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Microsome Preparation: Isolate microsomes from rat liver or another appropriate tissue source using standard differential centrifugation methods.

-

Assay Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and cholesterol.

-

Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [14C]Oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

TLC Separation:

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

-

Quantification:

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the silica gel corresponding to the cholesteryl ester spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Foam Cell Formation Assay

This cell-based assay assesses the ability of a compound to prevent the formation of foam cells, which are macrophages laden with lipid droplets.

Materials:

-

Macrophage cell line (e.g., J774, THP-1)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Acetylated Low-Density Lipoprotein (acLDL) or Oxidized Low-Density Lipoprotein (oxLDL)

-

This compound or other test compounds

-

Oil Red O staining solution

-

Hematoxylin

-

Microscope

Procedure:

-

Cell Culture and Differentiation:

-

Culture macrophages in a suitable multi-well plate.

-

For THP-1 monocytes, induce differentiation into macrophages by treating with PMA for 48-72 hours.

-

-

Induction of Foam Cell Formation:

-

Wash the differentiated macrophages with serum-free medium.

-

Incubate the cells with medium containing acLDL or oxLDL (e.g., 50 µg/mL) in the presence of various concentrations of the test compound (this compound) or vehicle control for 24-48 hours.

-

-

Staining for Lipid Droplets:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared and filtered Oil Red O solution for 15-30 minutes.

-

Wash with 60% isopropanol and then with water.

-

Counterstain the nuclei with hematoxylin for 1 minute.

-

Wash with water.

-

-

Visualization and Quantification:

-

Visualize the cells under a light microscope. Foam cells will appear with red-stained lipid droplets in the cytoplasm.

-

Quantify the extent of foam cell formation by either:

-

Scoring: Visually scoring the percentage of Oil Red O-positive cells.

-

Image Analysis: Using image analysis software to quantify the red-stained area per cell or per field of view.

-

Dye Elution: Eluting the Oil Red O from the stained cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of foam cell formation for each concentration of the test compound relative to the control.

-

Determine the IC50 value as described for the ACAT inhibition assay.

-

Signaling Pathways and Visualizations

The activity of ACAT and the cholesterol esterification pathway are regulated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

The Cholesterol Esterification Pathway

Caption: The core cholesterol esterification pathway and the inhibitory action of this compound on ACAT.

Regulatory Signaling Pathways of ACAT

Caption: Key signaling pathways involved in the regulation of ACAT expression and activity.

Experimental Workflow for ACAT Inhibitor Screening

Caption: A generalized workflow for the screening and validation of ACAT inhibitors.

Conclusion

This compound is a well-characterized and potent inhibitor of ACAT, a critical enzyme in the cholesterol esterification pathway. Understanding its mechanism of action and having robust experimental protocols are essential for researchers in the fields of cardiovascular disease, oncology, and metabolic disorders. This technical guide provides a comprehensive resource for scientists and drug development professionals working on or interested in the therapeutic potential of ACAT inhibition. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area.

References

The Role of FR-190809 in Lipid Metabolism: An In-depth Technical Guide

To the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide aims to provide a comprehensive overview of the role of the compound FR-190809 in lipid metabolism. A thorough investigation of publicly available scientific literature and databases has been conducted to synthesize the current understanding of its mechanism of action, effects on key lipid molecules, and the experimental basis for these findings.

Executive Summary: Despite a comprehensive search for the role of this compound in lipid metabolism, no direct evidence or published research was identified that specifically investigates the effects of this compound on lipid pathways, including cholesterol, triglyceride, or fatty acid metabolism. The available information on this compound in scientific databases primarily details its chemical structure and basic identifiers. There is a significant lack of data regarding its biological activity in the context of lipid regulation.

This guide will, therefore, outline the standard methodologies and signaling pathways that are typically investigated when assessing a compound's impact on lipid metabolism. This framework can serve as a roadmap for future research endeavors aiming to characterize the potential role of this compound or other novel compounds in this critical area of physiology and disease.

Introduction to Lipid Metabolism

Lipid metabolism is a complex network of biochemical processes involved in the synthesis, breakdown, and transport of fats (lipids). Key lipids include cholesterol, triglycerides, and fatty acids, which are essential for energy storage, cell membrane structure, and signaling. The dysregulation of lipid metabolism is a cornerstone of numerous prevalent diseases, including atherosclerosis, obesity, and type 2 diabetes.

The primary signaling pathways governing lipid homeostasis include:

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: A central regulator of cholesterol and fatty acid synthesis.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Key transcription factors that control the expression of genes involved in fatty acid oxidation and lipid transport.

-

AMP-activated Protein Kinase (AMPK) Pathway: A cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like cholesterol and fatty acid synthesis.

Potential Mechanisms of Action for a Novel Compound in Lipid Metabolism

When investigating a new chemical entity such as this compound for its effects on lipid metabolism, researchers typically focus on several key potential mechanisms of action. These include, but are not limited to:

-

Inhibition of Key Enzymes: Targeting enzymes crucial for lipid synthesis, such as HMG-CoA reductase (for cholesterol) or acetyl-CoA carboxylase (for fatty acids).

-

Modulation of Nuclear Receptors: Acting as an agonist or antagonist for nuclear receptors like PPARs or Liver X Receptors (LXRs) that regulate gene expression related to lipid metabolism.

-

Alteration of Lipoprotein Metabolism: Affecting the assembly, secretion, or clearance of lipoproteins (e.g., LDL, HDL, VLDL) which are responsible for transporting lipids in the bloodstream.

-

Activation of Cellular Energy Sensors: Influencing pathways like AMPK that respond to the cell's energy status and subsequently regulate lipid synthesis and breakdown.

Standard Experimental Protocols for Assessing a Compound's Role in Lipid Metabolism

To elucidate the role of a compound like this compound in lipid metabolism, a series of well-established in vitro and in vivo experiments are required. The following sections detail the typical methodologies employed.

In Vitro Assays

These assays are crucial for initial screening and mechanistic studies.

Table 1: Key In Vitro Assays for Lipid Metabolism Research

| Assay Name | Purpose | Typical Cell Lines Used | Key Parameters Measured |

| Cellular Cholesterol Efflux Assay | To measure the capacity of a compound to promote the removal of cholesterol from cells, a key function of HDL. | Macrophages (e.g., J774, THP-1), Fibroblasts | Radiolabeled or fluorescently labeled cholesterol efflux to an acceptor (e.g., ApoA-I, HDL) |

| De Novo Lipogenesis Assay | To quantify the synthesis of new fatty acids and cholesterol from precursors. | Hepatocytes (e.g., HepG2, primary hepatocytes) | Incorporation of radiolabeled precursors (e.g., [¹⁴C]-acetate, [³H]-water) into lipids |

| Lipid Droplet Staining | To visualize the accumulation or reduction of intracellular neutral lipids. | Adipocytes, Hepatocytes | Staining with lipophilic dyes (e.g., Oil Red O, Nile Red, BODIPY) followed by microscopy and quantification |

| Gene Expression Analysis (qPCR/RNA-seq) | To determine the effect of the compound on the transcription of genes involved in lipid metabolism. | Various relevant cell types | mRNA levels of key genes (e.g., SREBP-1c, SREBP-2, FAS, HMGCR, PPARγ) |

| Western Blot Analysis | To measure the protein levels of key players in lipid metabolism pathways. | Various relevant cell types | Protein expression of SREBPs, LDLR, FAS, etc. |

In Vivo Models

Animal models are essential for understanding the systemic effects of a compound on lipid metabolism.

Table 2: Common In Vivo Models and Parameters for Lipid Metabolism Studies

| Animal Model | Purpose | Key Parameters Measured |

| Wild-type Mice or Rats on a High-Fat Diet | To induce obesity, dyslipidemia, and insulin resistance and assess the therapeutic potential of the compound. | Body weight, food intake, plasma lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides), glucose tolerance, insulin sensitivity, liver histology (steatosis), gene and protein expression in relevant tissues (liver, adipose). |

| Genetically Modified Mouse Models (e.g., Ldlr-/-, Apoe-/-) | To study the effects of the compound in the context of specific genetic predispositions to dyslipidemia and atherosclerosis. | Plasma lipid profile, atherosclerotic plaque size and composition in the aorta, inflammatory markers. |

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts in lipid metabolism research that would be pertinent to the investigation of a novel compound like this compound.

Caption: Simplified SREBP signaling pathway.

Caption: General workflow for investigating a novel compound.

Conclusion and Future Directions

The investigation into the role of this compound in lipid metabolism reveals a significant gap in the current scientific literature. There is no published data to support or refute its involvement in this area. For researchers and drug development professionals interested in the potential of this compound or other novel compounds in treating metabolic diseases, the path forward is clear. A systematic evaluation, beginning with the in vitro assays outlined in this guide and progressing to in vivo models, is necessary.

Future research should aim to:

-

Screen this compound in a panel of in vitro assays to identify any potential effects on lipid synthesis, uptake, or efflux.

-

Perform gene and protein expression studies to determine if this compound modulates key lipid metabolism pathways.

-

If in vitro effects are observed, progress to in vivo studies using relevant animal models of dyslipidemia and atherosclerosis to assess its therapeutic efficacy and safety.

By following this structured approach, the scientific community can begin to unravel the potential role of this compound in lipid metabolism and determine its viability as a candidate for further development.

The Enigmatic Case of FR-190809: An Inquiry into Early Therapeutic Research

Despite a comprehensive search of scientific literature and public databases, early research on the therapeutic agent designated as FR-190809 remains elusive. This in-depth technical guide sought to consolidate the foundational data on this compound, including its mechanism of action, preclinical findings, and associated signaling pathways. However, the absence of publicly available information precludes a detailed analysis at this time.

Initial investigations into the identity of this compound through chemical databases revealed its molecular structure as N-cycloheptyl-N-(4-(4-fluorophenoxy)-benzyl)-N'-(2,4-bis(methylsulfonyl)-6-methylpyridin-3-yl)urea, with the assigned Chemical Abstracts Service (CAS) number 215589-63-2. This structural information suggests its potential classification as a small molecule inhibitor, a common modality in drug development.

Subsequent targeted searches utilizing these chemical identifiers across a wide array of scientific search engines and patent databases failed to retrieve any specific preclinical or clinical studies, quantitative biological data, or detailed experimental protocols associated with this compound. The scientific record, as it currently stands in the public domain, does not contain discernible research focused on the therapeutic applications of this particular compound.

It is plausible that this compound represents an internal compound designation from a pharmaceutical or academic research program that was either discontinued in early-stage discovery, has not yet been publicly disclosed in scientific literature, or was published under a different identifier. Without any primary research articles or patents to analyze, the core requirements of this technical guide—summarizing quantitative data, detailing experimental methodologies, and visualizing signaling pathways—cannot be fulfilled.

Further elucidation of the therapeutic potential and scientific journey of this compound awaits the public disclosure of primary research data by the originating institution. Until such information becomes available, a comprehensive technical overview of its early development as a therapeutic agent cannot be constructed.

The ACAT Inhibitor FR-190809: A Technical Guide to its Impact on Macrophage Foam Cell Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, FR-190809, and its role in mitigating macrophage foam cell formation, a critical event in the pathogenesis of atherosclerosis. This document collates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

Atherosclerosis, a leading cause of cardiovascular disease, is characterized by the accumulation of lipids within the arterial wall, leading to plaque formation. A pivotal step in this process is the transformation of macrophages into lipid-laden foam cells. This transformation is primarily driven by the uptake of modified low-density lipoproteins (LDL) and the subsequent esterification of free cholesterol into cholesteryl esters, a reaction catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).

This compound has been identified as a potent, non-adrenotoxic, and orally efficacious inhibitor of ACAT. By targeting ACAT, this compound presents a promising therapeutic strategy to impede the progression of atherosclerosis by directly inhibiting the intracellular accumulation of cholesteryl esters within macrophages, thereby reducing foam cell formation.

Quantitative Data on this compound Efficacy

The inhibitory potential of this compound on its target enzyme and its subsequent effect on cellular processes have been quantified in several studies. The following tables summarize the key efficacy data for this compound and provide a comparative context with other known ACAT inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Source |

| IC₅₀ for ACAT Inhibition | 45 nM | [1] |

| IC₅₀ for Macrophage Foam Cell Formation | 215 nM | [1] |

Table 2: Comparative In Vitro Efficacy of Various ACAT Inhibitors

| Compound | Target Cell/Enzyme Source | IC₅₀ (nM) | Source |

| This compound | ACAT | 45 | [1] |

| Avasimibe (CI-1011) | HepG2 cells | 391 | [2] |

| Avasimibe (CI-1011) | THP-1 cells | 664 | [2] |

| CP-113,818 | HepG2 cells | 6 | [2] |

| CP-113,818 | THP-1 cells | 63 | [2] |

| K604 (ACAT1-specific) | ACAT1 | - | [3] |

| PPPA (ACAT2-specific) | ACAT2 | - | [3] |

Note: Direct comparative studies with this compound against other inhibitors under identical experimental conditions are limited in the public domain.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct inhibition of ACAT1, the predominant isoform of ACAT in macrophages. This inhibition disrupts the normal cellular process of cholesterol esterification, leading to a cascade of downstream effects that collectively reduce the foam cell phenotype.

By inhibiting ACAT1, this compound prevents the conversion of excess free cholesterol into cholesteryl esters. This has two major consequences:

-

Reduced Lipid Droplet Accumulation: The primary driver of foam cell morphology, the accumulation of cholesteryl ester-laden lipid droplets, is significantly attenuated.

-

Increased Free Cholesterol Availability for Efflux: The build-up of free cholesterol in the endoplasmic reticulum can upregulate pathways involved in cholesterol efflux, such as the ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate the removal of cholesterol from the cell to high-density lipoprotein (HDL) particles.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of this compound's effect on macrophage foam cell formation.

Macrophage Differentiation and Culture

This protocol describes the differentiation of human THP-1 monocytes into macrophages.

In Vitro Foam Cell Formation Assay

This protocol details the induction of foam cell formation in differentiated macrophages and treatment with this compound.

-

Cell Plating: Seed differentiated macrophages in appropriate culture plates (e.g., 24-well plates for imaging and quantification).

-

Pre-treatment with this compound: Incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO) in serum-free medium for 1-2 hours.

-

Induction of Foam Cell Formation: Add oxidized LDL (ox-LDL) to the culture medium at a final concentration of 50-100 µg/mL.

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

-

Assessment of Foam Cell Formation: Proceed with Oil Red O staining for visualization and quantification of intracellular lipid accumulation.

Quantification of Foam Cell Formation using Oil Red O Staining

Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and cholesteryl esters.

Staining Procedure:

-

Fixation: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with distilled water and then with 60% isopropanol. Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.

-

Washing: Wash with 60% isopropanol followed by several washes with distilled water to remove excess stain.

-

Visualization: Visualize the stained lipid droplets within the macrophages using light microscopy.

Quantification:

-

Elution: After imaging, add 100% isopropanol to each well to elute the Oil Red O stain from the cells.

-

Spectrophotometry: Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm.

-

Normalization: The absorbance values can be normalized to the total protein content of each well to account for variations in cell number.

Conclusion

This compound is a potent inhibitor of ACAT1, demonstrating significant efficacy in reducing macrophage foam cell formation in vitro. Its mechanism of action, centered on the inhibition of cholesterol esterification, not only prevents the hallmark lipid accumulation of foam cells but may also promote cholesterol efflux, thereby offering a dual benefit in the context of atherosclerosis. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other ACAT inhibitors. Further research, particularly in vivo studies in relevant animal models of atherosclerosis, is warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for a Representative ALK5 Inhibitor (Similar to FR-190809) in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator in this pathway, making it a significant target for therapeutic intervention.[1] Small molecule inhibitors targeting ALK5 have emerged as a promising class of therapeutic agents. This document provides detailed protocols for in vitro assays to characterize the activity of a representative ALK5 inhibitor, potentially similar in function to compounds like FR-190809.

Mechanism of Action: TGF-β/ALK5 Signaling Pathway

The TGF-β signaling cascade begins with the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and phosphorylates the type I receptor, ALK5, which in turn activates its kinase domain.[1] The activated ALK5 then phosphorylates the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

Experimental Protocols

ALK5 Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified ALK5.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., casein or a specific peptide substrate)

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control (e.g., DMSO).

-

Add 2.5 µL of a solution containing the ALK5 enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Detect the luminescent signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Cellular Assay for TGF-β-Induced Signaling

Objective: To assess the ability of the compound to inhibit TGF-β-induced Smad2/3 phosphorylation in a cellular context.

Materials:

-

Human lung adenocarcinoma cell line (A549) or human keratinocyte cell line (HaCaT)

-

Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

-

Recombinant human TGF-β1

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Seed A549 or HaCaT cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Smad2/3, total Smad2/3, and β-actin.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL detection system.

-

Quantify band intensities to determine the relative levels of phosphorylated Smad2/3.

TGF-β-Induced Reporter Gene Assay

Objective: To measure the functional consequence of ALK5 inhibition on TGF-β-induced transcriptional activity.

Materials:

-

A549 cells

-

(CAGA)₁₂-luciferase reporter plasmid (contains Smad-binding elements)

-

Transfection reagent (e.g., Lipofectamine)

-

Recombinant human TGF-β1

-

Test compound (e.g., this compound)

-

Luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

96-well plates

-

Luminometer

Procedure:

-

Co-transfect A549 cells with the (CAGA)₁₂-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

-

Allow cells to recover for 24 hours.

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of TGF-β-induced reporter activity for each compound concentration and determine the IC₅₀ value.

Data Presentation

The quantitative data from the described assays should be summarized for clear comparison.

Table 1: Inhibitory Activity of a Representative ALK5 Inhibitor

| Assay Type | Target/Endpoint | Cell Line (if applicable) | IC₅₀ (nM) |

| Biochemical Assay | ALK5 Kinase Activity | N/A | e.g., 15.2 |

| Cellular Assay | Phospho-Smad2/3 Levels | A549 | e.g., 45.8 |

| Reporter Gene Assay | (CAGA)₁₂-Luciferase Activity | A549 | e.g., 30.5 |

Note: The IC₅₀ values presented are hypothetical examples for a representative ALK5 inhibitor and should be replaced with experimental data.

Conclusion

The protocols outlined provide a robust framework for the in vitro characterization of ALK5 inhibitors like the hypothetical this compound. By employing a combination of biochemical and cellular assays, researchers can effectively determine the potency and mechanism of action of such compounds, facilitating their development as potential therapeutics for diseases driven by aberrant TGF-β signaling.

References

Application Notes and Protocols for FR-190809 in Animal Models

Subject: Dosage and Administration of FR-190809 in Preclinical Animal Models

Introduction

This compound, chemically identified as 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl]urea, is a small molecule inhibitor under investigation for its therapeutic potential. While specific public data on the in vivo dosage and administration of this compound are not currently available, this document provides a generalized framework and protocol based on the preclinical evaluation of similar small molecule inhibitors, particularly those targeting signaling pathways often implicated in proliferative and fibrotic diseases.

Researchers, scientists, and drug development professionals should use these notes as a foundational guide, adapting the protocols to their specific animal models and experimental goals once compound-specific pharmacokinetic and toxicological data become accessible.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, the following table provides a template for summarizing such data once obtained. This structure allows for clear comparison across different studies and animal models.

Table 1: Template for Summarizing Dosage and Administration Data for this compound in Animal Models

| Animal Model | Indication/Disease Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Vehicle | Key Outcomes | Reference |

| e.g., C57BL/6 Mice | e.g., Bleomycin-induced pulmonary fibrosis | e.g., Oral gavage | e.g., 1 - 50 | e.g., Once daily | e.g., 0.5% CMC | e.g., Reduction in lung collagen | [Future Study] |

| e.g., Sprague-Dawley Rats | e.g., Carbon tetrachloride-induced liver fibrosis | e.g., Intraperitoneal injection | e.g., 0.5 - 25 | e.g., Every other day | e.g., DMSO/PEG300 | e.g., Decreased serum ALT/AST | [Future Study] |

| e.g., Nude Mice | e.g., Human tumor xenograft | e.g., Subcutaneous | e.g., 5 - 100 | e.g., Twice weekly | e.g., Saline | e.g., Inhibition of tumor growth | [Future Study] |

Experimental Protocols

The following are generalized protocols for key experiments typically performed to evaluate a novel small molecule inhibitor in animal models. These should be optimized based on the specific characteristics of this compound.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

-

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

-

Animals: 6-8 week old male and female C57BL/6 mice.

-

Procedure:

-

Acclimatize animals for at least 7 days.

-

Randomly assign animals to groups (n=3-5 per group).

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer escalating single doses of this compound to different groups via the intended clinical route (e.g., oral gavage).

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days.

-

The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

-

Protocol 2: Pharmacokinetic (PK) Study in Rats

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Animals: Male Sprague-Dawley rats with jugular vein cannulation.

-

Procedure:

-

Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

-

Process blood to plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

Protocol 3: Efficacy Study in a Disease Model (e.g., Xenograft Tumor Model)

-

Objective: To evaluate the anti-tumor efficacy of this compound.

-

Animals: Immunocompromised mice (e.g., nude or SCID).

-

Procedure:

-

Subcutaneously implant human cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound at a predetermined dose and schedule based on MTD and PK studies.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

-

Visualizations

Signaling Pathway

Given the structural similarity of this compound to some kinase inhibitors, a likely target is a cellular signaling pathway involved in cell growth and proliferation. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a common target for anti-fibrotic and anti-cancer therapies.

Caption: Hypothetical mechanism of this compound inhibiting the TGF-β signaling pathway.

Experimental Workflow

A typical preclinical workflow for evaluating a novel compound like this compound is outlined below.

Caption: Standard preclinical drug development workflow.

Application Notes and Protocols for ACAT Activity Assay Using FR-190809 as an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, a storage form of cholesterol.[1][2][3] This process is central to cellular cholesterol homeostasis and plays a significant role in various physiological and pathophysiological conditions, including atherosclerosis, by contributing to the formation of foam cells in arterial walls.[2][4] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[4] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestine and liver.[4] The development of ACAT inhibitors is a promising therapeutic strategy for managing hypercholesterolemia and preventing the progression of atherosclerosis.[5]

FR-190809 is a potent, orally efficacious inhibitor of ACAT with a reported IC50 value of 45 nM.[6][7][8][9] It has been shown to inhibit the formation of foam cells, making it a valuable tool for studying the role of ACAT in various disease models and for the development of novel therapeutics.[6][7]

These application notes provide detailed protocols for two common methods to assess ACAT activity and the inhibitory potential of compounds like this compound: a microsomal-based assay and a cell-based fluorescence assay.

Quantitative Data: Inhibitory Activity of ACAT Inhibitors

The following tables summarize the inhibitory potency of various ACAT inhibitors, providing a comparative context for the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Assay System | Reference |

| This compound | ACAT | 45 | Not specified | [6][7][8][9] |

| This compound | Foam Cell Formation | 215 | Cellular Assay | [7] |

Table 2: Comparative Inhibitory Activity of Other ACAT Inhibitors

| Compound | Target | IC50 (nM) | Assay System | Reference |

| F-1394 | Rat Liver Microsomal ACAT | 6.4 | Microsomal Assay | [4] |

| F-1394 | Rabbit Small Intestinal Mucosa ACAT | 10.7 | Homogenate Assay | [4] |

| F-1394 | J774 Macrophage ACAT | 32 | Cell Lysate Assay | [4] |

| Nevanimibe | Human ACAT1 | 230 | In vitro enzyme assay | [10] |

| Nevanimibe | Human ACAT2 | 710 | In vitro enzyme assay | [10] |

| PPPA | Human ACAT1 | 179,000 | In vitro enzyme assay | [10] |

| PPPA | Human ACAT2 | 25,000 | In vitro enzyme assay | [10] |

Signaling Pathway and Inhibition

Experimental Protocols

Microsomal ACAT Activity Assay

This protocol describes the measurement of ACAT activity in microsomal fractions isolated from tissues or cultured cells using a radiolabeled substrate.

Experimental Workflow:

Materials:

-

Tissue or cell source for microsome preparation

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

-

Microsomal protein assay reagent (e.g., BCA or Bradford)

-

[14C]oleoyl-CoA (radiolabeled substrate)

-

Bovine Serum Albumin (BSA)

-

Unlabeled cholesterol

-

This compound

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel G)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Microsome Preparation:

-

Homogenize tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in reaction buffer and determine the protein concentration.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add the following in order:

-

Reaction buffer

-

Microsomal protein (typically 20-50 µg)

-

BSA (to bind free fatty acids)

-

A solution of unlabeled cholesterol (often complexed with cyclodextrin)

-

Varying concentrations of this compound (or vehicle control, e.g., DMSO).

-

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding [14C]oleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Analysis:

-

Dry the extracted lipids under a stream of nitrogen.

-

Resuspend the lipid residue in a small volume of chloroform.

-

Spot the samples onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the ACAT activity as pmol of cholesteryl ester formed per mg of protein per minute.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the log concentration of the inhibitor.

-

Cell-Based ACAT Activity Assay Using NBD-Cholesterol

This protocol utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure ACAT activity in intact cells. The esterification of NBD-cholesterol leads to its accumulation in lipid droplets and a significant increase in fluorescence intensity.[3][7]

Experimental Workflow:

Materials:

-

Cultured cells (e.g., macrophages, HepG2, or CHO cells stably expressing ACAT1 or ACAT2)

-

Cell culture medium and supplements

-

96-well black, clear-bottom tissue culture plates

-

NBD-cholesterol

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound (or vehicle control).

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

-

NBD-Cholesterol Labeling:

-

Prepare a working solution of NBD-cholesterol in the cell culture medium.

-

Add the NBD-cholesterol solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, protected from light.

-

-

Fluorescence Measurement:

-

Gently wash the cells with PBS to remove excess NBD-cholesterol.

-

Add fresh PBS or a suitable assay buffer to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

-

Alternatively, visualize and quantify the fluorescence in lipid droplets using a fluorescence microscope.

-

-

Data Analysis:

-

Subtract the background fluorescence (from cells not treated with NBD-cholesterol).

-

Calculate the percent inhibition of ACAT activity for each concentration of this compound relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

-

Conclusion

The provided protocols offer robust methods for assessing the inhibitory activity of compounds like this compound on ACAT. The choice between the microsomal and cell-based assay will depend on the specific research question. The microsomal assay provides a direct measure of enzyme inhibition in a cell-free system, which is useful for kinetic studies. The cell-based assay offers insights into the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism. Both assays are valuable tools in the discovery and characterization of novel ACAT inhibitors for the potential treatment of cardiovascular and other metabolic diseases.

References

- 1. ACAT activity assay [bio-protocol.org]

- 2. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]